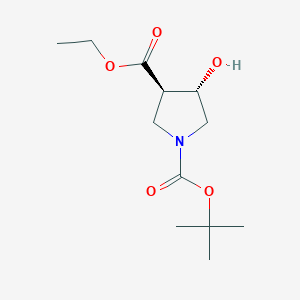![molecular formula C10H9BrN2O2 B1403556 Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1363382-88-0](/img/structure/B1403556.png)
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 .
Synthesis Analysis
The synthesis of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate or similar compounds often involves regio-controlled Sonogashira-type coupling . The coupling conditions are carefully adjusted to achieve excellent selectivity .Molecular Structure Analysis
The InChI code for Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 . The storage temperature and physical form of the compound are not specified in the search results .
Applications De Recherche Scientifique
Synthesis and Tautomerism
- Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate has been involved in the synthesis and study of tautomerism in heterocyclic compounds. For instance, its related compound, 2-hydroxypyrazolo[1,5-a]pyridine, was synthesized and demonstrated to undergo various chemical transformations, such as nitrosation, nitration, and bromination, which are key in understanding its tautomeric behavior in solutions (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Novel Compound Synthesis
- In another study, a new compound from the dihydrotetrazolopyrimidine derivative family was synthesized using a Biginelli reaction. This process involved ethyl acetoacetate and 5-aminotetrazole with p-toluenesulfonic acid, showcasing the compound's use in developing new chemical entities (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Electrophilic Substitutions
- Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate also finds application in electrophilic substitution reactions. In a related study, pyrazolo[1,5-c]pyrimidines were used as precursors for electrophilic reactions, leading to the formation of substituted derivatives, which are crucial in the synthesis of complex chemical structures (Atta, 2011).
Structural Analysis and Correction
- The compound has been instrumental in structural analysis and correction in the field of heterocyclic chemistry. For example, the reaction of 3-amino-4-cyanopyrazole with a derivative of ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate led to a structural correction in pyrazolo[1,5-a]pyrimidines, enhancing the understanding of these compounds' molecular structure (Chimichi, Cosimelli, Bruni, & Costanzo, 1993).
Cyclization Reactions
- The compound also plays a role in cyclization reactions. A study explored the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, resulting in various pyrazolo[1,5-a]pyrimidin derivatives. Such reactions are significant for the development of new heterocyclic compounds (Goryaeva, Burgart, & Saloutin, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNNTCKTKFJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171068 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate | |
CAS RN |
1363382-88-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)



![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)




![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)